Methyl 2--3,3,3-trifluoro-2-methylpropanoate
Overview
Description
Methyl 2–3,3,3-trifluoro-2-methylpropanoate is a fluorinated organic compound with the molecular formula C5H4F6O2. It is known for its unique chemical properties, including high electronegativity and stability, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2–3,3,3-trifluoro-2-methylpropanoate can be synthesized through the reaction of 1-methoxy-(perfluoro-2-methyl-1-propene) with methanol in the presence of a catalyst . The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The process includes purification steps such as distillation to remove impurities and achieve the desired product quality .
Types of Reactions:
Oxidation: Methyl 2–3,3,3-trifluoro-2-methylpropanoate can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; typically conducted in acidic or basic media.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous solvents.
Substitution: Various nucleophiles such as amines or thiols; reactions often require catalysts or specific solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted methyl esters.
Scientific Research Applications
Methyl 2–3,3,3-trifluoro-2-methylpropanoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism by which methyl 2–3,3,3-trifluoro-2-methylpropanoate exerts its effects involves its high electronegativity and ability to form stable bonds with various molecular targets. The trifluoromethyl group enhances the compound’s reactivity and stability, making it effective in various chemical reactions. The pathways involved often include nucleophilic attack and subsequent stabilization of reaction intermediates .
Comparison with Similar Compounds
- Methyl 3,3,3-trifluoro-2-methylpropanoate
- Trifluoromethyl group-containing compounds like trifluoromethane and trifluoroacetic acid
Comparison: Methyl 2–3,3,3-trifluoro-2-methylpropanoate is unique due to its specific molecular structure, which imparts distinct chemical properties such as higher stability and reactivity compared to other similar compounds. The presence of the trifluoromethyl group significantly influences its behavior in chemical reactions, making it a valuable compound in various applications .
Properties
IUPAC Name |
methyl 3,3,3-trifluoro-2-methyl-2-(phenylmethoxycarbonylamino)propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO4/c1-12(10(18)20-2,13(14,15)16)17-11(19)21-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHPLUHCTQKNDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)(C(F)(F)F)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301149125 | |
Record name | 3,3,3-Trifluoro-2-methyl-N-[(phenylmethoxy)carbonyl]alanine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301149125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152604-20-1 | |
Record name | 3,3,3-Trifluoro-2-methyl-N-[(phenylmethoxy)carbonyl]alanine methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152604-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3,3-Trifluoro-2-methyl-N-[(phenylmethoxy)carbonyl]alanine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301149125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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